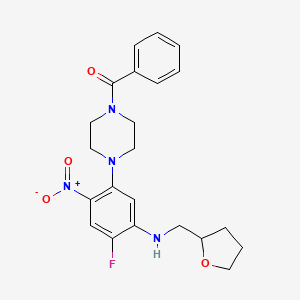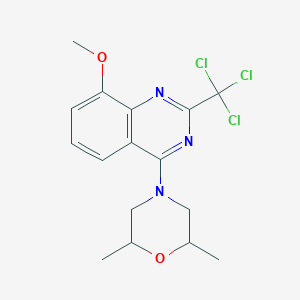![molecular formula C22H27ClN2O5S B4170644 N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B4170644.png)
N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)-3,4-dimethoxybenzenesulfonamide
Übersicht
Beschreibung
N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)-3,4-dimethoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)-3,4-dimethoxybenzenesulfonamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activation of NF-kB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)-3,4-dimethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neuroprotection, it has been shown to reduce oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)-3,4-dimethoxybenzenesulfonamide in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)-3,4-dimethoxybenzenesulfonamide. One potential direction is to investigate its potential applications in other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more efficient synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to understand its mechanism of action and to identify potential drug targets.
Conclusion
In conclusion, N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)-3,4-dimethoxybenzenesulfonamide is a promising chemical compound that has potential applications in various fields. Its high potency and specificity make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to identify potential drug targets.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)-3,4-dimethoxybenzenesulfonamide has been studied for its potential applications in various fields such as cancer treatment, anti-inflammatory therapy, and neuroprotection. In cancer treatment, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In anti-inflammatory therapy, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroprotection, it has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorophenyl)-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O5S/c1-29-20-12-11-19(15-21(20)30-2)31(27,28)25(18-9-7-17(23)8-10-18)16-22(26)24-13-5-3-4-6-14-24/h7-12,15H,3-6,13-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDGLNFXQUONGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCCC2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(methylthio)-9-(2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4170570.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-2,5-dimethoxy-N-methylbenzenesulfonamide](/img/structure/B4170577.png)
![3-hydroxy-1-isopropyl-4-(4-methylphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4170578.png)
![N-[4-({[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4170580.png)
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B4170586.png)
![ethyl 4-[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4170604.png)
![methyl 4-{[(1-isopropyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonothioyl]amino}benzoate](/img/structure/B4170612.png)
![N-allyl-2-[(N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzamide](/img/structure/B4170619.png)

![9-methyl-6-[2-(1-piperidinyl)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B4170627.png)

![1-(4-ethoxy-3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4170661.png)
![N-(3,5-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B4170669.png)